![molecular formula C19H17NO5 B14591907 1-Phenylethyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate CAS No. 61312-50-3](/img/structure/B14591907.png)
1-Phenylethyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenylethyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate is an organic compound with a complex structure that includes both aromatic and aliphatic components
准备方法
The synthesis of 1-Phenylethyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate typically involves a multi-step process. One common synthetic route includes the condensation of 1-phenylethanol with 3-nitrobenzaldehyde in the presence of a base to form the intermediate product. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to yield the final compound. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
1-Phenylethyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.
科学研究应用
1-Phenylethyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve oxidative stress or inflammation.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-Phenylethyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, such as oxidoreductases, by binding to their active sites and preventing their normal function. Additionally, it may interact with cellular membranes, altering their permeability and affecting cellular signaling pathways.
相似化合物的比较
1-Phenylethyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate can be compared with similar compounds such as:
1-Phenylethyl 2-[(4-nitrophenyl)methylidene]-3-oxobutanoate: This compound has a similar structure but with the nitro group in the para position, which can lead to different chemical reactivity and biological activity.
1-Phenylethyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate: The ortho position of the nitro group can result in steric hindrance, affecting the compound’s reactivity and interactions with molecular targets.
Ethyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate: This compound lacks the phenylethyl group, which can influence its solubility and overall chemical properties.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties that are valuable for various applications.
属性
CAS 编号 |
61312-50-3 |
|---|---|
分子式 |
C19H17NO5 |
分子量 |
339.3 g/mol |
IUPAC 名称 |
1-phenylethyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate |
InChI |
InChI=1S/C19H17NO5/c1-13(21)18(12-15-7-6-10-17(11-15)20(23)24)19(22)25-14(2)16-8-4-3-5-9-16/h3-12,14H,1-2H3 |
InChI 键 |
DCHUCLAIHVRICH-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC=C1)OC(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(Chloromethanesulfonyl)-2-nitroanilino]ethane-1-thiol](/img/structure/B14591825.png)
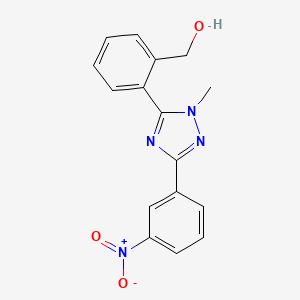
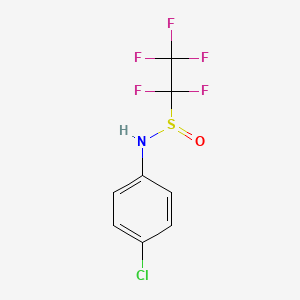
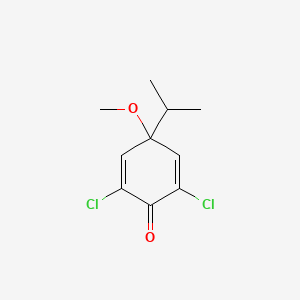
![1-{[(5-Chlorothiophen-2-yl)methylidene]amino}imidazolidin-2-one](/img/structure/B14591842.png)

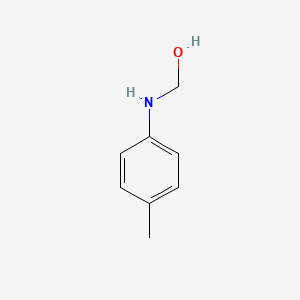
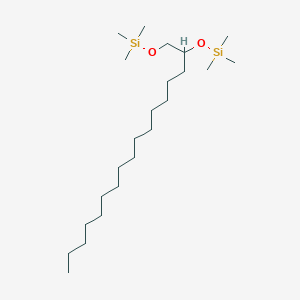
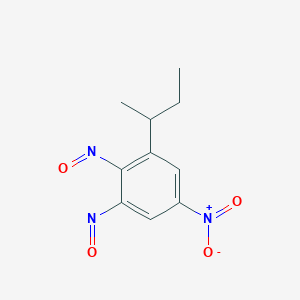

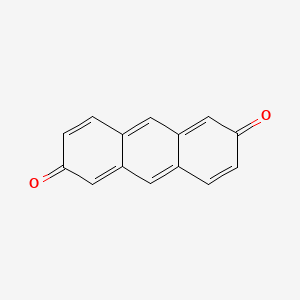
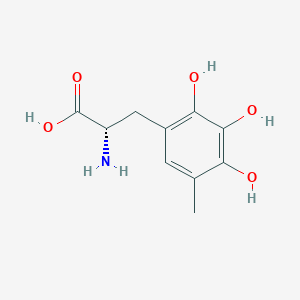
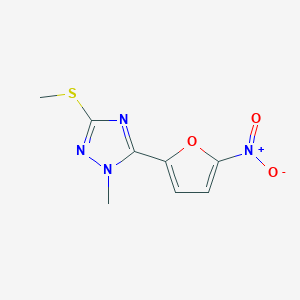
![(3S,4S)-3-Chloro-1-phenyl-4-[2-(phenylsulfanyl)phenyl]azetidin-2-one](/img/structure/B14591900.png)
